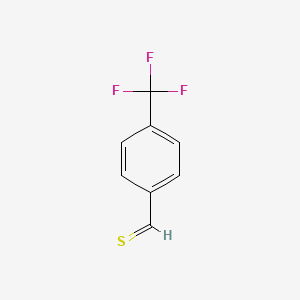
4-(Trifluoromethyl)benzenemethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzenemethanethione is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, with a methanethione group (-CH=S) as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenemethanethione typically involves the introduction of the trifluoromethyl group and the methanethione group onto a benzene ring. One common method is the reaction of 4-(trifluoromethyl)benzyl chloride with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{Cl} + \text{NaHS} \rightarrow \text{C}_6\text{H}_4(\text{CF}_3)\text{CH}_2\text{SNa} + \text{HCl} ] The intermediate sodium salt is then acidified to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that enhance the reaction efficiency is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)benzenemethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-(Trifluoromethyl)toluene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)benzenemethanethione has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzenemethanethione involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzyl alcohol
Comparison: 4-(Trifluoromethyl)benzenemethanethione is unique due to the presence of the methanethione group, which imparts distinct reactivity compared to other trifluoromethyl-substituted benzene derivatives. For example, while 4-(Trifluoromethyl)benzaldehyde is primarily used in aldehyde chemistry, this compound’s sulfur-containing group allows for different types of chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H5F3S |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)thiobenzaldehyde |
InChI |
InChI=1S/C8H5F3S/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
Clave InChI |
LTOLKGNLPROAEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
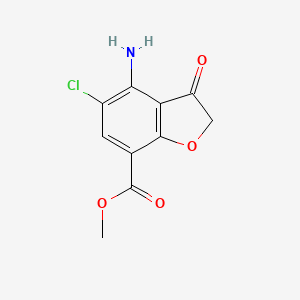
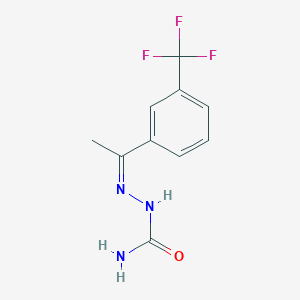
![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B15061575.png)
![rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
![2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol Hydrochloride](/img/structure/B15061599.png)
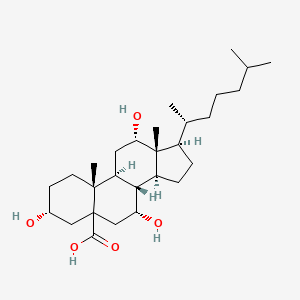
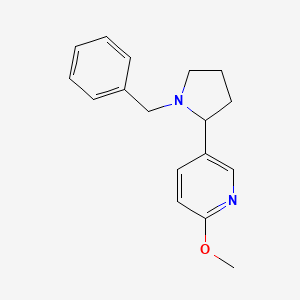
![methyl 3-[2-[(2R,3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylsulfanyl]propanoate](/img/structure/B15061624.png)
![1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride](/img/structure/B15061628.png)


